2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol
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Overview
Description
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol selectively blocks dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the regulation of reward, motivation, and cognitive function. By blocking dopamine D3 receptors, 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol may reduce the reinforcing effects of drugs of abuse and improve cognitive function in individuals with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol has been shown to reduce drug-seeking behavior in animal models of addiction, as well as improve cognitive function in animal models of schizophrenia. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is its selectivity for dopamine D3 receptors, which allows for more precise targeting of these receptors compared to other dopamine receptor antagonists. However, one limitation of 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol. One area of interest is the potential therapeutic applications of 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol in the treatment of addiction, depression, and schizophrenia. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists for use in experimental settings. Additionally, further research is needed to elucidate the precise mechanisms underlying the cognitive-enhancing effects of 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol.
Synthesis Methods
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol can be synthesized using a multi-step process involving the reaction of 4-chlorophenylpiperazine with formaldehyde, followed by the reaction with 2-hydroxy-6-methoxybenzaldehyde. The resulting product is then purified using column chromatography to obtain 2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol in its pure form.
Scientific Research Applications
2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. It has been shown to selectively block dopamine D3 receptors, which are believed to play a role in the development and maintenance of addictive behaviors, as well as the regulation of mood and cognition.
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-4-2-3-14(18(17)23)13-20-22-11-9-21(10-12-22)16-7-5-15(19)6-8-16/h2-8,13,23H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASFUZZYTGCSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(4-Chlorophenyl)piperazin-1-yl]iminomethyl]-6-methoxyphenol |
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